molecular formula C24H33N3O3 B2557607 6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2320209-22-9

6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2557607
CAS No.: 2320209-22-9
M. Wt: 411.546
InChI Key: CYUVZLYHRKZIAQ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyl group, a dimethylphenoxy group, and a piperidinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves multiple steps, including the formation of the piperidinyl and pyridazinone rings. The process typically starts with the preparation of the piperidinyl intermediate, followed by the introduction of the dimethylphenoxy group and the tert-butyl group. The final step involves the cyclization to form the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2-{1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2,3-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3/c1-16-8-7-9-20(17(16)2)30-18(3)23(29)26-14-12-19(13-15-26)27-22(28)11-10-21(25-27)24(4,5)6/h7-11,18-19H,12-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUVZLYHRKZIAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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